molecular formula C19H18N2O4 B3833539 1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide

1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide

Cat. No.: B3833539
M. Wt: 338.4 g/mol
InChI Key: OJHFBJYRILITTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide is a chemical compound with the molecular formula C₁₉H₁₈N₂O₄. This compound is known for its unique structure, which includes an anthracene core substituted with amino, methoxypropyl, and carboxamide groups. It has a molecular mass of 338.357 Da .

Preparation Methods

The synthesis of 1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The amino and methoxypropyl groups can participate in substitution reactions, resulting in the formation of substituted anthracene derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

1-Amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

1-Amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide can be compared with other anthracene derivatives, such as:

  • 1-amino-9,10-dioxoanthracene-2-carboxamide
  • 1-amino-N-(2-methoxyethyl)-9,10-dioxoanthracene-2-carboxamide
  • 1-amino-N-(4-methoxybutyl)-9,10-dioxoanthracene-2-carboxamide

These compounds share similar structural features but differ in the length and nature of the substituent groups. The unique combination of amino, methoxypropyl, and carboxamide groups in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-25-10-4-9-21-19(24)14-8-7-13-15(16(14)20)18(23)12-6-3-2-5-11(12)17(13)22/h2-3,5-8H,4,9-10,20H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHFBJYRILITTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide
Reactant of Route 4
Reactant of Route 4
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide
Reactant of Route 6
Reactant of Route 6
1-amino-N-(3-methoxypropyl)-9,10-dioxoanthracene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.